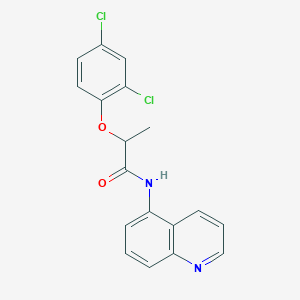![molecular formula C19H20Cl2N2O3 B278330 2-(2,4-dichlorophenoxy)-N-[4-(4-morpholinyl)phenyl]propanamide](/img/structure/B278330.png)
2-(2,4-dichlorophenoxy)-N-[4-(4-morpholinyl)phenyl]propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2,4-dichlorophenoxy)-N-[4-(4-morpholinyl)phenyl]propanamide, also known as DCPA, is a synthetic herbicide that is widely used in agriculture to control various weeds. DCPA belongs to the chemical class of chloroacetanilides and has been used as an effective herbicide for over 50 years.
Wirkmechanismus
2-(2,4-dichlorophenoxy)-N-[4-(4-morpholinyl)phenyl]propanamide works by inhibiting the growth of weeds by interfering with the biosynthesis of fatty acids in the plant. This disruption leads to the death of the plant. 2-(2,4-dichlorophenoxy)-N-[4-(4-morpholinyl)phenyl]propanamide is a selective herbicide, meaning that it only affects certain types of plants and does not harm crops or other desirable vegetation.
Biochemical and Physiological Effects
2-(2,4-dichlorophenoxy)-N-[4-(4-morpholinyl)phenyl]propanamide has been shown to have minimal toxicity to mammals and other non-target organisms. However, it can have negative effects on aquatic organisms and may persist in soil for several years. 2-(2,4-dichlorophenoxy)-N-[4-(4-morpholinyl)phenyl]propanamide has been shown to have low mobility in soil, which reduces the risk of leaching into groundwater.
Vorteile Und Einschränkungen Für Laborexperimente
2-(2,4-dichlorophenoxy)-N-[4-(4-morpholinyl)phenyl]propanamide is a widely used herbicide in agriculture and has been extensively studied for its efficacy and safety. It is a valuable tool for weed control and has been shown to have minimal impact on the environment. However, 2-(2,4-dichlorophenoxy)-N-[4-(4-morpholinyl)phenyl]propanamide can be difficult to handle and may require specialized equipment and training to use safely.
Zukünftige Richtungen
There are several areas of research that could be explored in the future to improve the use of 2-(2,4-dichlorophenoxy)-N-[4-(4-morpholinyl)phenyl]propanamide in agriculture and turfgrass management. These include:
1. Development of new formulations of 2-(2,4-dichlorophenoxy)-N-[4-(4-morpholinyl)phenyl]propanamide that are more effective and easier to use.
2. Investigation of the effects of 2-(2,4-dichlorophenoxy)-N-[4-(4-morpholinyl)phenyl]propanamide on soil microorganisms and the soil ecosystem.
3. Development of new methods for monitoring the persistence of 2-(2,4-dichlorophenoxy)-N-[4-(4-morpholinyl)phenyl]propanamide in soil and water.
4. Exploration of the potential for using 2-(2,4-dichlorophenoxy)-N-[4-(4-morpholinyl)phenyl]propanamide in combination with other herbicides to improve weed control.
5. Investigation of the effects of 2-(2,4-dichlorophenoxy)-N-[4-(4-morpholinyl)phenyl]propanamide on non-target organisms, such as pollinators and beneficial insects.
Conclusion
2-(2,4-dichlorophenoxy)-N-[4-(4-morpholinyl)phenyl]propanamide is a well-established herbicide that has been used for over 50 years to control weeds in agriculture and turfgrass management. It has been extensively studied for its efficacy and safety and has been shown to have minimal impact on the environment. While there are some limitations to the use of 2-(2,4-dichlorophenoxy)-N-[4-(4-morpholinyl)phenyl]propanamide, it remains a valuable tool for weed control and is likely to continue to be used in the future. Further research is needed to explore new formulations and applications of 2-(2,4-dichlorophenoxy)-N-[4-(4-morpholinyl)phenyl]propanamide, as well as to better understand its effects on the environment and non-target organisms.
Synthesemethoden
2-(2,4-dichlorophenoxy)-N-[4-(4-morpholinyl)phenyl]propanamide is synthesized by reacting 2,4-dichlorophenol with 4-(4-morpholinyl)aniline in the presence of a base and a solvent. The reaction proceeds by forming an amide bond between the two compounds, resulting in the formation of 2-(2,4-dichlorophenoxy)-N-[4-(4-morpholinyl)phenyl]propanamide. The synthesis of 2-(2,4-dichlorophenoxy)-N-[4-(4-morpholinyl)phenyl]propanamide is a well-established process and has been optimized to produce high yields of pure product.
Wissenschaftliche Forschungsanwendungen
2-(2,4-dichlorophenoxy)-N-[4-(4-morpholinyl)phenyl]propanamide has been extensively studied for its herbicidal properties and its effects on the environment. It is commonly used in agriculture to control weeds in crops such as corn, soybeans, and peanuts. 2-(2,4-dichlorophenoxy)-N-[4-(4-morpholinyl)phenyl]propanamide has also been used in turfgrass management to control weeds in golf courses and other recreational areas.
Eigenschaften
Molekularformel |
C19H20Cl2N2O3 |
|---|---|
Molekulargewicht |
395.3 g/mol |
IUPAC-Name |
2-(2,4-dichlorophenoxy)-N-(4-morpholin-4-ylphenyl)propanamide |
InChI |
InChI=1S/C19H20Cl2N2O3/c1-13(26-18-7-2-14(20)12-17(18)21)19(24)22-15-3-5-16(6-4-15)23-8-10-25-11-9-23/h2-7,12-13H,8-11H2,1H3,(H,22,24) |
InChI-Schlüssel |
MYVDMTCKVIILTC-UHFFFAOYSA-N |
SMILES |
CC(C(=O)NC1=CC=C(C=C1)N2CCOCC2)OC3=C(C=C(C=C3)Cl)Cl |
Kanonische SMILES |
CC(C(=O)NC1=CC=C(C=C1)N2CCOCC2)OC3=C(C=C(C=C3)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-cyano-2-fluoro-N-[5-(5-methoxy-1,3-benzoxazol-2-yl)-2-methylphenyl]benzamide](/img/structure/B278249.png)
![N-[3-chloro-2-(4-morpholinyl)phenyl]-N'-(2-furoyl)thiourea](/img/structure/B278250.png)

![N-[5-(5-methoxy-1,3-benzoxazol-2-yl)-2-methylphenyl]-2-phenylacetamide](/img/structure/B278252.png)


![N-[5-(5-methoxy-1,3-benzoxazol-2-yl)-2-methylphenyl]-2-methylpropanamide](/img/structure/B278260.png)

![N-[4-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]-2,2-dimethylpropanamide](/img/structure/B278262.png)




![N-[5-(5-methoxy-1,3-benzoxazol-2-yl)-2-methylphenyl]-2-furamide](/img/structure/B278271.png)